molecular formula C10H12N2O4 B554856 N-Me-p-nitro-Phe-OH CAS No. 70663-55-7

N-Me-p-nitro-Phe-OH

Cat. No.: B554856
CAS No.: 70663-55-7
M. Wt: 224.21 g/mol
InChI Key: AQKMYHBKZMBFDY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-p-nitro-Phe-OH is a chiral amino acid derivative with a nitrophenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-p-nitro-Phe-OH typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid.

    Methylation: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Me-p-nitro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: (S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: this compound.

Scientific Research Applications

N-Me-p-nitro-Phe-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Me-p-nitro-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the methylamino group can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the methyl group on the amino nitrogen.

    (S)-2-(Methylamino)-3-(4-aminophenyl)propanoic acid: Has an amino group instead of a nitro group.

Uniqueness

N-Me-p-nitro-Phe-OH is unique due to the presence of both a chiral center and a nitrophenyl group, which can impart specific reactivity and binding properties not found in similar compounds.

Properties

IUPAC Name

(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKMYHBKZMBFDY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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